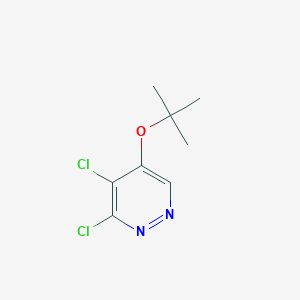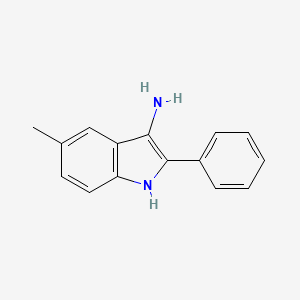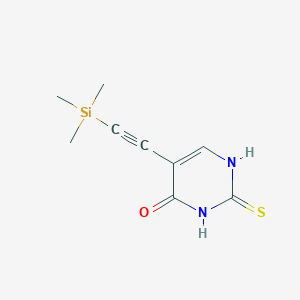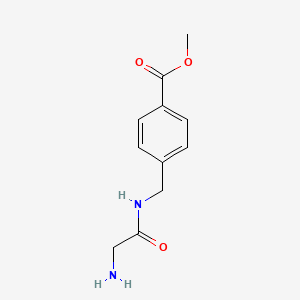
4-Quinolinamine, 2-(2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-tienil)-4-quinolinamina es un compuesto heterocíclico que presenta un núcleo de quinolina sustituido con un grupo tienilo en la segunda posición. Este compuesto es de gran interés debido a sus posibles aplicaciones en diversos campos, incluyendo la química medicinal y la ciencia de los materiales. La estructura única de 2-(2-tienil)-4-quinolinamina le permite participar en diversas reacciones químicas, lo que la convierte en un valioso bloque de construcción para sintetizar moléculas más complejas.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2-(2-tienil)-4-quinolinamina generalmente implica la reacción de 2-tiofencarboxaldehído con una amina adecuada en condiciones ácidas o básicas. Un método común incluye el uso de una síntesis de Friedländer, donde los derivados de la anilina reaccionan con 2-tiofencarboxaldehído en presencia de un catalizador como el ácido acético .
Métodos de Producción Industrial: La producción industrial de 2-(2-tienil)-4-quinolinamina puede implicar reacciones por lotes a gran escala utilizando condiciones optimizadas para garantizar un alto rendimiento y pureza. El proceso a menudo incluye pasos de purificación como la recristalización o la cromatografía para aislar el producto deseado .
Análisis De Reacciones Químicas
Tipos de Reacciones: 2-(2-tienil)-4-quinolinamina puede someterse a diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar N-óxidos de quinolina.
Reducción: Las reacciones de reducción pueden convertir el anillo de quinolina en derivados de 1,2,3,4-tetrahidroquinolina.
Sustitución: Las reacciones de sustitución electrófila pueden introducir diferentes sustituyentes en el anillo de quinolina.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: A menudo se utilizan agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Se emplean reactivos como halógenos, agentes nitrantes y agentes sulfonantes en condiciones controladas.
Principales Productos Formados:
Oxidación: N-óxidos de quinolina.
Reducción: Derivados de 1,2,3,4-tetrahidroquinolina.
Sustitución: Varios derivados de quinolina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
2-(2-tienil)-4-quinolinamina tiene una amplia gama de aplicaciones en la investigación científica:
Química: Utilizado como precursor para sintetizar compuestos heterocíclicos más complejos.
Biología: Investigado por su potencial como agente antimicrobiano y anticancerígeno.
Medicina: Explorado por sus propiedades terapéuticas, incluyendo actividades antiinflamatorias y antivirales.
Industria: Utilizado en el desarrollo de materiales con propiedades electrónicas y ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-(2-tienil)-4-quinolinamina involucra su interacción con varios objetivos moleculares y vías. Por ejemplo, en la investigación contra el cáncer, se ha demostrado que inhibe enzimas específicas y vías de señalización que son cruciales para la proliferación y supervivencia de las células cancerosas. El compuesto también puede interactuar con el ADN, lo que lleva a la interrupción de los procesos celulares .
Compuestos Similares:
- N-Isopropil-2-(2-tienil)-4-quinolinamina
- N-Isopropil-2-fenil-4-quinolinamina
- N-Isopropil-2-(4-metoxifenil)-4-quinolinamina
Comparación: 2-(2-tienil)-4-quinolinamina es único debido a la presencia del grupo tienilo, que imparte propiedades electrónicas y estéricas distintas en comparación con sus análogos. Esta singularidad puede influir en su reactividad e interacción con objetivos biológicos, lo que la convierte en un compuesto valioso para aplicaciones específicas .
Comparación Con Compuestos Similares
- N-Isopropyl-2-(2-thienyl)-4-quinolinamine
- N-Isopropyl-2-phenyl-4-quinolinamine
- N-Isopropyl-2-(4-methoxyphenyl)-4-quinolinamine
Comparison: 4-Quinolinamine, 2-(2-thienyl)- is unique due to the presence of the thienyl group, which imparts distinct electronic and steric properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .
Propiedades
Número CAS |
122664-10-2 |
|---|---|
Fórmula molecular |
C13H10N2S |
Peso molecular |
226.30 g/mol |
Nombre IUPAC |
2-thiophen-2-ylquinolin-4-amine |
InChI |
InChI=1S/C13H10N2S/c14-10-8-12(13-6-3-7-16-13)15-11-5-2-1-4-9(10)11/h1-8H,(H2,14,15) |
Clave InChI |
UUSGLQSMBGQHMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Methyl 2-(4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-6-yl)acetate](/img/structure/B11882186.png)

![6-Cyclopropyl-2-methylimidazo[2,1-b][1,3,4]thiadiazole-5-carboxylic acid](/img/structure/B11882206.png)
![3-Bromo-6-methoxypyrazolo[1,5-a]pyrazine](/img/structure/B11882212.png)
![Thieno[3,2-b]thiophene-3,6-dicarboxylic acid](/img/structure/B11882217.png)
![Ethanone, 1-[2-(acetyloxy)-1-naphthalenyl]-](/img/structure/B11882220.png)



